Stearyl Behenate

Description

Properties

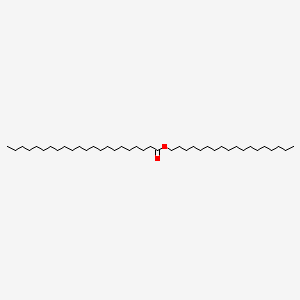

IUPAC Name |

octadecyl docosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H80O2/c1-3-5-7-9-11-13-15-17-19-21-22-23-24-26-28-30-32-34-36-38-40(41)42-39-37-35-33-31-29-27-25-20-18-16-14-12-10-8-6-4-2/h3-39H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQPWOABOQGPKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H80O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066974 | |

| Record name | Octadecyl docosanoate List Acronyms | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

593.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, Solid; [Sigma-Aldrich MSDS] | |

| Record name | Docosanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Docosanoic acid, octadecyl ester | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

24271-12-3 | |

| Record name | Stearyl behenate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24271-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Docosanoic acid, octadecyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024271123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Docosanoic acid, octadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octadecyl docosanoate List Acronyms | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octadecyl docosanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STEARYL BEHENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A68S9UI39D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Stearyl Behenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl behenate, the ester of stearyl alcohol and behenic acid, is a wax ester with significant applications in the pharmaceutical and cosmetic industries.[1] Its lipophilic nature, solid-state at room temperature, and biocompatibility make it a valuable excipient, particularly in the formulation of controlled-release drug delivery systems.[2][3] This technical guide provides an in-depth overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and its application in drug development.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for formulation development, as they influence the manufacturing process, stability, and in-vivo performance of the final product.

| Property | Value | Reference(s) |

| Chemical Name | Octadecyl docosanoate | [4][5] |

| Synonyms | This compound, Behenic acid stearyl ester | |

| CAS Number | 24271-12-3 | |

| Molecular Formula | C40H80O2 | |

| Molecular Weight | 593.06 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | 67.00 °C @ 760.00 mm Hg | |

| Boiling Point | 589.00 to 590.00 °C @ 760.00 mm Hg (estimated) | |

| Solubility | Water: 2.601e-014 mg/L @ 25 °C (estimated)Organic Solvents: Soluble in chloroform. Specific quantitative solubility data in other organic solvents like ethanol, methanol, ethyl acetate, and acetone is not readily available in the literature and would need to be determined experimentally. | |

| logP (o/w) | 19.127 (estimated) | |

| Acid Value | 3.00 max. KOH/g | |

| Flash Point | 613.00 °F (322.80 °C) (estimated) |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its effective use. The following are detailed methodologies for key characterization experiments.

Melting Point Determination (Capillary Method)

The melting point is a critical parameter for processes like hot-melt extrusion and the preparation of solid lipid nanoparticles.

Principle: This method involves heating a small, packed sample of the substance in a capillary tube at a controlled rate and observing the temperature range over which it melts.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (closed at one end)

-

Thermometer

-

Spatula

-

Watch glass

Procedure:

-

Sample Preparation: Place a small amount of finely powdered this compound on a watch glass.

-

Capillary Loading: Gently tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the closed end on a hard surface to pack the powder into the bottom. The packed sample height should be 2-3 mm.

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 10-15°C below the expected melting point of this compound (~67°C).

-

Then, reduce the heating rate to approximately 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (T1).

-

Record the temperature at which the entire sample becomes a clear liquid (T2).

-

-

Reporting: The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow.

Solubility Determination (Gravimetric Method)

Determining the solubility of this compound in various solvents is crucial for developing solvent-based formulation processes.

Principle: An excess amount of the solute is equilibrated with a known volume of the solvent at a specific temperature. The concentration of the dissolved solute in a filtered aliquot of the saturated solution is then determined gravimetrically after solvent evaporation.

Apparatus:

-

Thermostatic water bath or incubator

-

Glass vials with screw caps

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Oven or vacuum desiccator

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent (e.g., ethanol, acetone, ethyl acetate).

-

Equilibration: Seal the vials and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25°C, 37°C). Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sampling and Filtration: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed pipette and immediately filter it through a syringe filter to remove any undissolved particles.

-

Gravimetric Analysis:

-

Accurately weigh an empty, dry container (e.g., a pre-weighed beaker or aluminum pan).

-

Transfer the filtered aliquot into the weighed container.

-

Evaporate the solvent in an oven at a temperature below the boiling point of the solvent and below the melting point of this compound. A vacuum desiccator can also be used.

-

Once the solvent is completely evaporated, cool the container to room temperature in a desiccator and weigh it again.

-

-

Calculation: The solubility is calculated as the mass of the dissolved this compound per volume of the solvent (e.g., in mg/mL).

Particle Size and Zeta Potential Analysis (Dynamic Light Scattering)

For formulations like solid lipid nanoparticles (SLNs), particle size and zeta potential are critical quality attributes that affect stability, bioavailability, and drug release.

Principle: Dynamic Light Scattering (DLS) measures the fluctuations in scattered light intensity due to the Brownian motion of particles in a suspension. These fluctuations are used to determine the particle size distribution. Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles and is an indicator of the stability of a colloidal dispersion.

Apparatus:

-

DLS instrument (e.g., Zetasizer)

-

Cuvettes (disposable or quartz)

-

Deionized water (filtered)

Procedure:

-

Sample Preparation: Dilute the this compound-based SLN dispersion with filtered deionized water to an appropriate concentration to avoid multiple scattering effects. The exact dilution will depend on the instrument and the initial concentration of the nanoparticles.

-

Particle Size Measurement:

-

Transfer the diluted sample into a clean cuvette.

-

Place the cuvette in the DLS instrument.

-

Equilibrate the sample to the desired temperature (e.g., 25°C).

-

Perform the measurement. The instrument software will report the Z-average diameter and the Polydispersity Index (PDI). The PDI indicates the breadth of the size distribution.

-

-

Zeta Potential Measurement:

-

For zeta potential measurement, a specific folded capillary cell is typically used.

-

Inject the diluted sample into the cell, ensuring no air bubbles are present.

-

Place the cell in the instrument.

-

Apply an electric field and measure the electrophoretic mobility of the particles, from which the zeta potential is calculated.

-

-

Data Analysis: Measurements should be performed in triplicate, and the mean and standard deviation should be reported for both particle size and zeta potential.

Thermal Analysis (Differential Scanning Calorimetry - DSC)

DSC is used to study the thermal behavior of this compound, including its melting point, crystallinity, and polymorphism.

Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. This allows for the detection of thermal transitions such as melting and crystallization.

Apparatus:

-

Differential Scanning Calorimeter

-

Aluminum or hermetic pans and lids

-

Crimper for sealing pans

Procedure:

-

Sample Preparation: Accurately weigh a small amount of this compound (typically 2-5 mg) into an aluminum DSC pan.

-

Pan Sealing: Seal the pan with a lid using a crimper. An empty sealed pan is used as a reference.

-

DSC Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10°C/min) over a defined temperature range that encompasses the melting point of this compound (e.g., from 25°C to 100°C).

-

An inert atmosphere (e.g., nitrogen purge) is typically used to prevent oxidation.

-

After the heating scan, a cooling scan can be performed to observe crystallization behavior.

-

-

Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting point is determined from the peak of the endothermic transition. The enthalpy of fusion (a measure of crystallinity) can be calculated from the area under the melting peak.

Crystalline Structure Analysis (X-Ray Diffraction - XRD)

XRD is a powerful technique to investigate the crystal structure and polymorphic form of this compound.

Principle: XRD is based on the constructive interference of monochromatic X-rays and a crystalline sample. The X-rays are diffracted by the crystal lattice planes, and the resulting diffraction pattern is characteristic of the crystal structure.

Apparatus:

-

X-ray diffractometer

-

Sample holder

-

Powdered sample of this compound

Procedure:

-

Sample Preparation: The this compound sample should be in a fine powder form. Pack the powder into the sample holder, ensuring a flat, smooth surface.

-

XRD Measurement:

-

Place the sample holder in the diffractometer.

-

Set the instrument parameters, including the X-ray source (e.g., Cu Kα), voltage, current, and the scanning range of the diffraction angle (2θ). A typical range for organic molecules is 5° to 50°.

-

Initiate the scan. The detector will measure the intensity of the diffracted X-rays at different 2θ angles.

-

-

Data Analysis: The output is a diffractogram showing diffraction intensity as a function of 2θ. The positions and intensities of the diffraction peaks provide information about the crystal lattice and can be used to identify the polymorphic form of this compound.

Applications in Drug Development

This compound is primarily used in oral solid dosage forms as a lipidic excipient to control the release of active pharmaceutical ingredients (APIs).

Sustained-Release Matrix Tablets

In matrix tablets, the drug is uniformly dispersed within a matrix of this compound. The release of the drug is controlled by diffusion through the inert lipid matrix and/or by erosion of the matrix.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal drug carriers where the drug is encapsulated within a solid lipid core. This compound can serve as the solid lipid matrix. SLNs offer advantages such as improved bioavailability of poorly soluble drugs, protection of labile drugs, and targeted drug delivery. The release of the drug from SLNs is typically sustained and can be modulated by the composition of the lipid matrix and the manufacturing process.

Mandatory Visualizations

Experimental Workflow for Characterization of this compound-based SLNs

Caption: Workflow for the formulation and characterization of this compound SLNs.

Logical Relationship in Sustained Drug Release from a Matrix Tablet

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of Stearyl Behenate

Introduction

This compound is a wax ester formed from the esterification of stearyl alcohol and behenic acid.[1] Its chemical formula is CH₃(CH₂)₁₆COO(CH₂)₂₁CH₃.[2] Due to its long-chain structure, this compound possesses desirable physicochemical properties such as lubricity, emollience, and thermal stability, making it a valuable excipient in various industries.[1][2] In the pharmaceutical sector, it is utilized as a release-retarding agent in controlled drug delivery systems, such as solid lipid nanoparticles (SLNs) and matrix tablets.[3] Its biocompatibility and solid state at room temperature allow it to form lipid matrices that control the release of therapeutic agents. It also finds applications in the cosmetics industry as a skin-conditioning agent and in material science for its self-assembling properties and impact on crystallization and phase behavior. This guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data for research and development.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | octadecyl docosanoate | |

| Synonyms | Behenic acid stearyl ester, Octadecyl docosanoate | |

| CAS Number | 24271-12-3 | |

| Molecular Formula | C₄₀H₈₀O₂ | |

| Molecular Weight | 593.06 g/mol | |

| Appearance | White to pale yellow solid; Dry Powder | |

| Melting Point | 67.0 °C | |

| Boiling Point | 589.1 °C at 760 mmHg (Predicted) | |

| Density | 0.856 g/cm³ | |

| Solubility | Insoluble in water; Soluble in chloroform |

Synthesis of this compound

The synthesis of this compound can be accomplished through several methods, with direct esterification and enzymatic synthesis being the most common.

Direct Esterification (Fischer Esterification)

Direct esterification is a widely used method involving the condensation of stearic acid and behenyl alcohol in the presence of an acid catalyst. The removal of water drives the reaction to completion.

-

Reactant Preparation: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine stearic acid (1 molar equivalent) and behenyl alcohol (1.05 molar equivalents).

-

Catalyst Addition: Add an acid catalyst, such as p-toluenesulfonic acid (p-TSA), at a concentration of 0.02 molar equivalents.

-

Solvent Addition: Add toluene as an azeotropic solvent to facilitate the removal of water produced during the reaction.

-

Reaction: Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, where the water separates and can be removed, driving the equilibrium towards the ester product.

-

Monitoring: Monitor the reaction progress by tracking the amount of water collected. The reaction is considered complete when no more water is produced.

-

Purification: After completion, cool the reaction mixture. The catalyst can be neutralized with a base (e.g., sodium bicarbonate solution). The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization.

Caption: Workflow for the synthesis of this compound via direct esterification.

Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical catalysis, often utilizing immobilized lipases. This method can be performed under solvent-free conditions.

-

Reactant Preparation: In a temperature-controlled shaker flask, combine stearic acid (1 molar equivalent) and behenyl alcohol (1 molar equivalent).

-

Enzyme Addition: Add an immobilized lipase, such as Novozym® 435, typically at 5-10% by weight of the total reactants.

-

Reaction Conditions: The reaction is often conducted in a solvent-free system or in a non-polar organic solvent like hexane.

-

Incubation: Incubate the mixture at a temperature between 40-70°C with continuous agitation (e.g., 150-200 rpm) for 24-72 hours.

-

Enzyme Removal: After the reaction, the immobilized enzyme can be easily removed by filtration for reuse.

-

Purification: The product can be purified from any unreacted starting materials, typically by recrystallization from a suitable solvent.

Caption: Workflow for the enzymatic synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic, chromatographic, and thermal analysis techniques is typically employed.

Spectroscopic Analysis

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming the formation of the ester linkage.

Experimental Protocol: FTIR-ATR

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Clean the ATR crystal and perform a background scan.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The resulting spectrum is processed to identify characteristic absorption bands.

Key FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2917 & ~2849 | C-H stretching (alkane) |

| ~1740 | C=O stretching (ester) |

| ~1175 | C-O stretching (ester) |

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, confirming the connectivity of the stearyl and behenyl moieties.

Experimental Protocol: NMR

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent, such as chloroform-d (CDCl₃), and transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra according to standard instrument parameters.

Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~4.05 | Triplet (t) | -O-CH₂ - (from behenyl alcohol moiety) |

| ~2.28 | Triplet (t) | -CH₂ -C(=O)O- (from stearic acid moiety) |

| ~1.62 | Multiplet (m) | -CH₂-CH₂ -C(=O)O- and -O-CH₂-CH₂ - |

| ~1.25 | Multiplet (m) | -(CH₂)n- (methylene groups in both alkyl chains) |

| ~0.88 | Triplet (t) | -CH₃ (terminal methyl groups) |

Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173.9 | C =O (ester carbonyl) |

| ~64.4 | -O-C H₂- |

| ~34.4 | -C H₂-C(=O)O- |

| ~31.9 - ~22.7 | -(C H₂)n- (methylene carbons) |

| ~14.1 | -C H₃ (terminal methyl carbons) |

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for determining the purity of this compound and quantifying impurities such as unreacted stearic acid and behenyl alcohol.

GC-MS is highly sensitive and specific, making it ideal for identifying and quantifying volatile and semi-volatile impurities.

Experimental Protocol: GC-MS

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like hexane or dichloromethane.

-

Chromatographic Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Program: Start at ~150°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~350-380°C and hold.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-700.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of the peak to confirm the molecular ion and fragmentation pattern. Quantify impurities based on their peak areas relative to the main product peak.

For a high-molecular-weight, non-volatile compound like this compound, Reverse-Phase HPLC (RP-HPLC) is a common approach. Since this compound lacks a strong UV chromophore, detectors like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are suitable.

Experimental Protocol: HPLC-ELSD/CAD

-

Instrumentation: An HPLC system with a suitable detector (ELSD or CAD).

-

Sample Preparation: Dissolve the sample in a solvent mixture compatible with the mobile phase, such as isopropanol/acetonitrile.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm).

-

Mobile Phase: A gradient elution using a mixture of organic solvents, such as acetonitrile and isopropanol, is typically required to separate the non-polar analyte from potential impurities.

-

Flow Rate: ~1.0 mL/min.

-

Column Temperature: ~40°C.

-

-

Data Analysis: Purity is assessed by the relative peak area of this compound compared to the total area of all peaks in the chromatogram.

Caption: Comparison of HPLC and GC-MS workflows for purity analysis.

Thermal Analysis

Thermal analysis techniques like DSC and TGA are used to characterize the thermal properties of this compound, which are critical for its application in formulations.

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting point, enthalpy of fusion, and polymorphism.

Experimental Protocol: DSC

-

Instrumentation: A Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into an aluminum DSC pan and seal it.

-

Thermal Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above its melting point (e.g., 100°C).

-

Hold for a few minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at the same controlled rate.

-

-

Atmosphere: Purge the DSC cell with an inert gas like nitrogen (e.g., 50 mL/min).

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tₘ), and the enthalpy of fusion (ΔHբ).

TGA measures the change in mass of a sample as a function of temperature, indicating its thermal stability and decomposition profile.

Experimental Protocol: TGA

-

Instrumentation: A Thermogravimetric Analyzer.

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a ceramic or platinum TGA pan.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 30°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Atmosphere: Purge the furnace with an inert gas like nitrogen at a flow rate of ~50 mL/min to prevent oxidation.

-

Data Analysis: Analyze the TGA curve (weight % vs. temperature) to determine the onset temperature of decomposition, which indicates the upper limit of its thermal stability.

Representative Thermal Analysis Data

| Parameter | Technique | Typical Value Range | Significance |

| Peak Melting Temperature (Tₘ) | DSC | 65 - 70 °C | Defines the solid-to-liquid phase transition. |

| Enthalpy of Fusion (ΔHբ) | DSC | 180 - 220 J/g | Energy required for melting; relates to crystallinity. |

| Onset of Decomposition (Tₒₙₛₑₜ) | TGA | > 200 °C | Indicates the start of thermal degradation. |

X-ray Diffraction (XRD)

Powder X-ray diffraction (XRD) can be used to investigate the crystalline structure of this compound. Different crystalline forms, or polymorphs, can have different physical properties, which is particularly relevant for pharmaceutical formulations. The XRD pattern provides information on the long-range order and lamellar structure of the solid material.

References

Stearyl Behenate: A Comprehensive Technical Guide for Researchers

FOR IMMEDIATE RELEASE

[City, State] – [Date] – This technical guide provides an in-depth overview of Stearyl Behenate, a versatile excipient for researchers, scientists, and drug development professionals. This document outlines its chemical identity, physicochemical properties, and key applications in advanced drug delivery systems, supported by detailed experimental protocols and visual workflows.

Chemical Identity and Synonyms

This compound is a wax ester formed from the esterification of stearyl alcohol and behenic acid.[1] Its unique properties make it a valuable component in various pharmaceutical and cosmetic formulations.

CAS Number: 24271-12-3[2][3][4][5]

Synonyms:

-

Stearyl docosanoate

-

Octadecyl behenate

-

Behenic acid stearyl ester

-

Octadecyl docosanoate

-

Purester 40

-

Amphitol 86B

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for formulation development and predicting its behavior in various systems.

| Property | Value | Reference |

| Molecular Formula | C₄₀H₈₀O₂ | |

| Molecular Weight | 593.06 g/mol | |

| Appearance | White to pale yellow solid | |

| Melting Point | 58 - 62 °C | |

| Boiling Point | 589.00 to 590.00 °C @ 760.00 mm Hg (estimated) | |

| Solubility | Insoluble in water. Soluble in chloroform. | |

| Acid Value | ≤ 3.00 max. KOH/g | |

| Flash Point | 613.00 °F (322.80 °C) (estimated) |

Applications in Drug Delivery

This compound is primarily utilized as a lipidic excipient in the formulation of controlled-release drug delivery systems, such as solid lipid nanoparticles (SLNs) and sustained-release matrix tablets. Its hydrophobic and waxy nature allows for the creation of inert matrices that control the release of encapsulated therapeutic agents.

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal drug carriers that offer advantages such as improved bioavailability, protection of labile drugs, and targeted delivery. This compound serves as a solid lipid core in these formulations.

This common, solvent-free method involves the homogenization of a melted lipid phase with an aqueous surfactant solution at high pressure.

Materials:

-

This compound (solid lipid)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Purified water

Equipment:

-

High-pressure homogenizer

-

High-shear homogenizer (e.g., Ultra-Turrax)

-

Water bath

-

Magnetic stirrer

Procedure:

-

Preparation of Lipid Phase: this compound is melted at a temperature 5-10°C above its melting point. The lipophilic API is then dissolved or dispersed in the molten lipid.

-

Preparation of Aqueous Phase: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.

-

Pre-emulsion Formation: The hot aqueous phase is added to the molten lipid phase under continuous stirring with a magnetic stirrer, followed by homogenization using a high-shear homogenizer for a few minutes to form a coarse pre-emulsion.

-

High-Pressure Homogenization: The hot pre-emulsion is immediately passed through a high-pressure homogenizer for several cycles at a pressure of 500-1500 bar.

-

Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, leading to the crystallization of the lipid and the formation of solid lipid nanoparticles.

Sustained-Release Matrix Tablets

In matrix tablets, the API is embedded within a solid, inert matrix of this compound. The drug is released in a controlled manner through diffusion from this matrix.

Direct compression is a simple and cost-effective method for tablet manufacturing.

Materials:

-

This compound

-

Active Pharmaceutical Ingredient (API)

-

Filler (e.g., Microcrystalline cellulose)

-

Glidant (e.g., Colloidal silicon dioxide)

-

Lubricant (e.g., Magnesium stearate)

Equipment:

-

V-blender or other suitable powder blender

-

Tablet press

Procedure:

-

Sieving: All ingredients are individually passed through a suitable mesh sieve to ensure uniformity.

-

Blending: The API, this compound, and filler are blended in a V-blender for a specified time (e.g., 15-20 minutes).

-

Lubrication: The glidant and lubricant are then added to the blend and mixed for a shorter duration (e.g., 3-5 minutes).

-

Compression: The final blend is compressed into tablets using a tablet press with appropriate tooling.

References

A Comprehensive Technical Guide to the Solubility of Stearyl Behenate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of stearyl behenate, a long-chain wax ester. Given the scarcity of publicly available quantitative solubility data for this compound, this document focuses on the fundamental principles governing its solubility, provides a detailed experimental protocol for its determination, and presents solubility data for structurally related compounds to guide formulation development.

Core Principles of this compound Solubility

This compound (C40H80O2) is the ester of stearyl alcohol (a C18 fatty alcohol) and behenic acid (a C22 saturated fatty acid). Its large, nonpolar nature, owing to the long hydrocarbon chains, is the primary determinant of its solubility. The principle of "like dissolves like" is paramount in predicting its behavior in various solvents. Consequently, this compound is expected to have poor solubility in polar solvents like water and significantly higher solubility in nonpolar organic solvents. The dissolution process is also temperature-dependent, with solubility generally increasing at higher temperatures.

A logical approach to understanding and determining the solubility of this compound involves considering solvent polarity and conducting systematic experimental verification. The following diagram illustrates this relationship.

Caption: Logical relationship for predicting this compound solubility.

Quantitative and Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound

| Solvent Class | General Solubility |

| Alcohols | Soluble |

| Ketones | Soluble |

| Glycol Ethers | Soluble |

| Silicones | Soluble |

| Fatty Alcohols | Soluble |

| Esters | Soluble |

| Mineral Oil | Soluble |

| Vegetable Oils | Soluble |

| Water | Insoluble |

Table 2: Quantitative Solubility of Stearic Acid in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) |

| Ethanol | 10 | 1.09 |

| 20 | 2.25 | |

| 30 | 5.42 | |

| 40 | 22.7 | |

| 50 | 105 | |

| 60 | 400 | |

| Acetone | 25 | 4.73 |

| Chloroform | 25 | 15.54 |

| Toluene | 25 | 13.61 |

| Ethyl Acetate | 28 | ~23 |

| 30 | ~27 | |

| 35 | ~35 | |

| 38 | ~40 | |

| 40 | ~45 | |

| Methanol | 28 | ~3 |

| 30 | ~4 | |

| 35 | ~6 | |

| 38 | ~7 | |

| 40 | ~8 |

Table 3: Qualitative Solubility of Behenyl Alcohol

| Solvent | Solubility |

| Ethanol | Soluble |

| Methanol | Soluble |

| Petroleum Ether | Soluble |

| Chloroform | Soluble |

| Water | Insoluble |

Disclaimer: The quantitative data for stearic acid and qualitative data for behenyl alcohol are provided for illustrative purposes and should not be considered a direct substitute for experimentally determined this compound solubility data.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the isothermal gravimetric method is a reliable and standard approach.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

High-purity this compound

-

Analytical grade organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Analytical balance (±0.0001 g)

-

Sealed vials (e.g., screw-cap glass vials with PTFE septa)

-

Syringe with a solvent-compatible filter (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes

-

Oven or vacuum desiccator

Methodology:

The following workflow diagram illustrates the key steps in the experimental determination of this compound solubility.

Caption: Experimental workflow for determining this compound solubility.

Detailed Steps:

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials. Pipette a known volume or mass of the selected organic solvent into each vial. Ensure there is undissolved solid remaining to confirm saturation.

-

Equilibration: Securely cap the vials to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Allow the solutions to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

Sample Collection: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter. To avoid premature crystallization, it can be beneficial to pre-heat the syringe to the equilibration temperature.

-

Gravimetric Analysis: Dispense the filtered aliquot into a pre-weighed evaporation dish. Record the total weight of the dish and the aliquot.

-

Solvent Evaporation: Place the evaporation dish in an oven or vacuum desiccator at a temperature sufficient to evaporate the solvent completely but below the melting point of this compound (approximately 67-71°C) to prevent degradation.

-

Final Weighing: Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh the dish containing the dried this compound residue.

-

Calculation of Solubility:

-

Mass of aliquot = (Mass of dish + aliquot) - (Mass of empty dish)

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = Mass of aliquot - Mass of dissolved this compound

-

Solubility ( g/100g solvent) = (Mass of dissolved this compound / Mass of solvent) * 100

-

Conclusion

While specific quantitative solubility data for this compound remains elusive in public literature, a strong understanding of its chemical nature allows for reasoned predictions of its behavior in various organic solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. The solubility data for stearic acid and behenyl alcohol serve as valuable reference points for initial formulation screening. This comprehensive guide equips researchers and drug development professionals with the foundational knowledge and practical tools necessary to effectively work with this compound.

An In-depth Technical Guide to the Melting Point and Thermal Behavior of Stearyl Behenate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl behenate (CAS No. 24271-12-3), the ester of stearyl alcohol and behenic acid, is a wax ester with significant applications in the pharmaceutical, cosmetic, and material science sectors.[1][2] Its utility as an excipient in drug delivery systems, particularly in the formation of solid lipid nanoparticles (SLNs) and as a matrix for controlled-release tablets, is primarily dictated by its thermal properties.[1] A thorough understanding of its melting point, thermal stability, and polymorphic behavior is therefore critical for formulation development, manufacturing process design, and ensuring product quality and stability. This technical guide provides a comprehensive overview of the thermal characteristics of this compound, including detailed experimental protocols for its analysis.

Physicochemical Properties

This compound is a long-chain fatty acid ester. Its synonyms include octadecyl docosanoate and behenic acid stearyl ester.[3] At room temperature, it exists as a solid.[3] Due to its long hydrocarbon chains, it is highly lipophilic and is utilized for its lubricating and stability-enhancing properties.

Thermal Behavior and Properties

The thermal behavior of this compound is characterized by its melting transition, which can be influenced by its crystalline structure (polymorphism). While specific, publicly available quantitative data from advanced thermal analysis techniques for this compound is limited, its general thermal properties can be inferred from its chemical nature as a high molecular weight wax ester.

Data Presentation

The following table summarizes the available and expected thermal properties of this compound.

| Thermal Property | Value/Expected Range | Method of Determination | Significance in Drug Development |

| Melting Point (Tm) | ~67 °C | Differential Scanning Calorimetry (DSC) | Critical for selecting manufacturing process parameters (e.g., hot-melt extrusion, high-shear homogenization). Influences the physical stability of lipid-based formulations. |

| Enthalpy of Fusion (ΔHf) | Data not available; expected to be significant for a crystalline wax | Differential Scanning Calorimetry (DSC) | Represents the energy required for melting. A higher enthalpy indicates a more ordered crystalline structure, which can impact drug loading and release kinetics from lipid matrices. |

| Decomposition Temperature (Td) | Data not available; expected to be well above the melting point | Thermogravimetric Analysis (TGA) | Defines the upper-temperature limit for processing and storage to avoid chemical degradation. |

| Crystallinity | Expected to be highly crystalline | X-Ray Diffraction (XRD) | The degree of crystallinity affects the mechanical properties of solid dosage forms and the release profile of encapsulated active pharmaceutical ingredients (APIs). Polymorphism can lead to batch-to-batch variability. |

Experimental Protocols

To accurately characterize the thermal properties of this compound, the following experimental methodologies are recommended.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to investigate potential polymorphic transitions of this compound.

Instrumentation: A calibrated heat-flux or power-compensation Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard aluminum DSC pan. Hermetically seal the pan to prevent any loss of material during heating.

-

Reference: Use an empty, hermetically sealed aluminum pan as a reference.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

-

Heat the sample at a controlled rate, typically 5-10 °C/min, to a temperature sufficiently above the melting point (e.g., 100 °C). This constitutes the first heating scan.

-

Hold the sample at this temperature for a few minutes to ensure complete melting and to erase any prior thermal history.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature to observe crystallization behavior.

-

Perform a second heating scan under the same conditions as the first to observe the thermal behavior of the recrystallized sample. Differences between the first and second heating scans can indicate polymorphism.

-

-

Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Data Analysis: From the resulting thermogram (heat flow vs. temperature), determine the onset temperature of melting, the peak melting temperature (Tm), and the integrated area of the melting peak, which corresponds to the enthalpy of fusion (ΔHf).

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 10-15 mg of this compound into a ceramic or platinum TGA pan.

-

Thermal Program:

-

Equilibrate the sample at ambient temperature.

-

Heat the sample at a constant rate, typically 10 °C/min, to a high temperature (e.g., 600 °C) to ensure complete decomposition.

-

-

Atmosphere: Purge the furnace with an inert gas like nitrogen at a consistent flow rate (e.g., 50 mL/min) to prevent oxidation.

-

Data Analysis: Analyze the TGA curve (weight percent vs. temperature) to determine the onset temperature of decomposition (Td), which is the temperature at which significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.

X-Ray Diffraction (XRD)

Objective: To determine the crystalline structure and identify any polymorphic forms of this compound.

Instrumentation: A powder X-ray diffractometer with a monochromatic X-ray source (e.g., Cu Kα).

Methodology:

-

Sample Preparation:

-

Grind the this compound sample into a fine, homogeneous powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Pack the powder into a sample holder, ensuring a flat and smooth surface that is level with the holder's surface.

-

-

Instrumental Parameters:

-

Radiation: Cu Kα (λ = 1.5406 Å)

-

Voltage and Current: Typically 40 kV and 40 mA.

-

Scan Range (2θ): A wide range should be scanned to capture all relevant diffraction peaks, for example, from 2° to 40°.

-

Scan Speed/Step Size: A slow scan speed or small step size is used to obtain high-resolution data.

-

-

Data Analysis: The resulting diffraction pattern (intensity vs. 2θ) will show a series of peaks characteristic of the crystalline structure of this compound. The positions (2θ values) and relative intensities of these peaks serve as a fingerprint for the crystalline phase. The presence of different sets of peaks under different crystallization conditions would indicate polymorphism. The percentage of crystallinity can be estimated by comparing the area of the crystalline peaks to the total area of the diffractogram (including the amorphous halo).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described above.

Caption: Workflow for the thermal analysis of this compound.

Signaling Pathways

A comprehensive search of scientific literature and databases reveals no direct involvement of this compound in specific biological signaling pathways. Its primary role in a biological context is as an inert excipient in drug formulations and as a component of cosmetic products, where it functions as a skin-conditioning agent. Its biological activity is generally considered to be minimal.

Conclusion

The thermal behavior of this compound is a key determinant of its functionality in pharmaceutical and cosmetic applications. While a precise melting point is reported to be around 67 °C, a full thermal characterization using modern analytical techniques is essential for its effective and reliable use in formulation development. The experimental protocols outlined in this guide provide a robust framework for researchers and scientists to obtain detailed and accurate data on the melting point, thermal stability, and crystalline properties of this compound. This information is crucial for optimizing manufacturing processes, ensuring the stability of drug delivery systems, and meeting regulatory requirements. Further research to elucidate the polymorphic forms of this compound and their impact on its material properties would be of significant value to the scientific community.

References

Self-Assembling Properties of Stearyl Behenate in Material Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stearyl behenate, a wax ester formed from the esterification of stearyl alcohol and behenic acid, is a highly lipophilic and biocompatible compound increasingly recognized for its significant potential in material science, particularly in the realm of advanced drug delivery systems.[1][2] Its solid state at room and physiological temperatures, coupled with its ability to self-assemble into ordered structures, makes it an exemplary candidate for the formulation of controlled-release platforms.[2] This technical guide provides an in-depth exploration of the self-assembling properties of this compound, focusing on its application in the development of Solid Lipid Nanoparticles (SLNs). We will delve into the core mechanisms of its action, detailed experimental protocols for nanoparticle synthesis and characterization, and a summary of key quantitative data to inform formulation development.

Physicochemical Properties of this compound

This compound, also known by its IUPAC name octadecyl docosanoate, is a long-chain fatty acid ester with the molecular formula C40H80O2 and a molecular weight of 593.1 g/mol .[3] Its structure consists of a C18 stearyl alcohol moiety linked to a C22 behenic acid chain. This long, saturated hydrocarbon structure imparts a high degree of lipophilicity and chemical stability.[1]

| Property | Value | Reference |

| Molecular Formula | C40H80O2 | |

| Molecular Weight | 593.1 g/mol | |

| Synonyms | Behenyl Stearate, Octadecyl docosanoate | |

| Physical State | Solid at room temperature | |

| Key Characteristics | High lipophilicity, biocompatibility, chemical stability |

Self-Assembly and the Formation of Solid Lipid Nanoparticles (SLNs)

The primary mechanism behind the utility of this compound in drug delivery lies in its self-assembling nature, which allows it to form a solid, crystalline lipid matrix capable of encapsulating active pharmaceutical ingredients (APIs). This process is central to the formation of Solid Lipid Nanoparticles (SLNs), which are colloidal drug carriers with a solid lipid core stabilized by surfactants.

The self-assembly of this compound into SLNs is influenced by several factors, including its crystallization and polymorphic behavior. The arrangement of the lipid molecules into a stable crystal lattice creates imperfections that can accommodate drug molecules. The rate of crystallization and the specific polymorphic form adopted by the this compound can significantly impact the drug loading capacity and release profile of the resulting SLNs.

The following diagram illustrates the logical relationship between the properties of this compound and the characteristics of the resulting SLNs.

Caption: Relationship between this compound properties and SLN characteristics.

Quantitative Data on Solid Lipid Nanoparticle Characteristics

While specific quantitative data for SLNs composed solely of this compound is limited in publicly available literature, studies on structurally similar long-chain fatty acid esters, such as glyceryl behenate, provide valuable insights into the expected performance. The following tables summarize typical quantitative data for SLNs formulated with such lipids.

Table 1: Physicochemical Properties of Solid Lipid Nanoparticles

| Lipid Matrix | Drug | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

| Glyceryl Behenate | Haloperidol | 103 ± 9 | 0.190 ± 0.029 | -23.5 ± 1.07 | |

| Glyceryl Behenate | Donepezil | 99.42 ± 7.26 | 0.173 | - | |

| Glyceryl Behenate, Tripalmitin, Stearic Acid | Clarithromycin | 318 - 526 | 0.228 - 0.472 | - | |

| Glyceryl Behenate | Troxerutin | 140.5 ± 1.02 | 0.218 ± 0.01 | 28.6 ± 8.71 |

Table 2: Drug Encapsulation and Release from Solid Lipid Nanoparticles

| Lipid Matrix | Drug | Encapsulation Efficiency (%) | In Vitro Release (Time) | Reference |

| Glyceryl Behenate | Haloperidol | 79.46 ± 1.97 | 87.21% in 24h | |

| Glyceryl Behenate | Donepezil | - | 96.72% in 24h | |

| Glyceryl Behenate, Tripalmitin, Stearic Acid | Clarithromycin | 63 - 89 | Extended release up to 48h | |

| Glyceryl Behenate | Troxerutin | 83.62 | 82.47% in 24h |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound-based SLNs. The following are protocols for two common preparation methods and subsequent characterization techniques.

Preparation of this compound SLNs by High-Pressure Homogenization (HPH)

This method is widely used for its simplicity, scalability, and avoidance of organic solvents.

Materials:

-

This compound (Solid Lipid)

-

Active Pharmaceutical Ingredient (API)

-

Surfactant (e.g., Poloxamer 188, Tween 80)

-

Purified Water

Equipment:

-

High-Pressure Homogenizer

-

High-Shear Homogenizer (e.g., Ultra-Turrax)

-

Water Bath

-

Magnetic Stirrer

Protocol:

-

Preparation of the Lipid Phase:

-

Accurately weigh the required amounts of this compound and the lipophilic API.

-

Heat the mixture in a water bath to a temperature 5-10°C above the melting point of this compound until a clear, homogenous lipid melt is obtained.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant in purified water.

-

Heat the aqueous phase to the same temperature as the lipid phase.

-

-

Formation of the Pre-emulsion:

-

Add the hot lipid phase to the hot aqueous phase under continuous high-shear homogenization for a few minutes to form a coarse oil-in-water emulsion.

-

-

High-Pressure Homogenization:

-

Immediately transfer the hot pre-emulsion to the high-pressure homogenizer.

-

Process the emulsion for several cycles (typically 3-5) at a high pressure (e.g., 500-1500 bar).

-

-

Cooling and Solidification:

-

Allow the resulting nanoemulsion to cool down to room temperature, leading to the solidification of the lipid droplets and the formation of SLNs.

-

-

Storage:

-

Store the SLN dispersion at a suitable temperature (e.g., 4°C).

-

Preparation of this compound SLNs by Solvent Emulsification-Diffusion

This method is suitable for thermolabile drugs as it can be performed at lower temperatures.

Materials:

-

This compound (Solid Lipid)

-

API

-

Organic Solvent (e.g., ethanol, acetone, chloroform)

-

Surfactant (e.g., Tween 80, Lecithin)

-

Purified Water

Equipment:

-

Ultrasonicator (probe or bath)

-

Magnetic Stirrer

-

Rotary Evaporator

Protocol:

-

Preparation of the Organic Phase:

-

Dissolve the this compound and the drug in a suitable organic solvent.

-

-

Preparation of the Aqueous Phase:

-

Dissolve the surfactant in purified water.

-

-

Emulsification:

-

Add the organic phase to the aqueous phase under continuous stirring to form a pre-emulsion.

-

Subject the pre-emulsion to ultrasonication to reduce the droplet size.

-

-

Solvent Evaporation:

-

Remove the organic solvent from the nanoemulsion using a rotary evaporator under reduced pressure. This leads to the precipitation of the lipid and the formation of SLNs.

-

-

Purification:

-

The resulting SLN dispersion can be purified by methods such as dialysis or centrifugation to remove any residual organic solvent and excess surfactant.

-

-

Storage:

-

Store the purified SLN dispersion at an appropriate temperature.

-

The following diagram illustrates the experimental workflow for the preparation and characterization of this compound SLNs.

Caption: Workflow for SLN synthesis and characterization.

Characterization of this compound SLNs

These parameters are crucial for predicting the in vivo behavior and stability of the SLNs and are typically measured using Dynamic Light Scattering (DLS).

Protocol:

-

Dilute the SLN dispersion with purified water to an appropriate concentration to avoid multiple scattering effects.

-

Transfer the diluted sample to a cuvette.

-

Measure the particle size (Z-average), PDI, and zeta potential using a Zetasizer instrument at a fixed temperature (e.g., 25°C).

-

Perform the measurements in triplicate to ensure reproducibility.

EE and DL determine the amount of drug successfully encapsulated within the nanoparticles.

Protocol:

-

Separation of Free Drug: Separate the unencapsulated drug from the SLN dispersion, typically by ultracentrifugation, where the SLNs are pelleted, and the supernatant contains the free drug.

-

Quantification of Free Drug: Measure the concentration of the free drug in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation:

-

EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

-

DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid and drug] x 100

-

The shape and surface morphology of the SLNs can be visualized using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

Protocol (for TEM):

-

Place a drop of the diluted SLN dispersion onto a carbon-coated copper grid.

-

Allow the sample to air dry or use a negative staining agent (e.g., phosphotungstic acid) to enhance contrast.

-

Observe the grid under the TEM to visualize the nanoparticles.

Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) are employed to investigate the crystalline nature of the this compound within the SLNs and the physical state of the encapsulated drug.

-

DSC: The DSC thermogram of bulk this compound will show a sharp endothermic peak corresponding to its melting point. In the DSC thermogram of the SLNs, a broadening and a shift of this peak to a lower temperature are often observed. This indicates a less ordered crystalline structure of the lipid in the nanoparticles, which can be advantageous for higher drug loading. The absence of the drug's melting peak in the SLN thermogram suggests that the drug is molecularly dispersed or in an amorphous state within the lipid matrix.

-

XRD: The XRD pattern of bulk this compound will exhibit sharp peaks, indicative of its crystalline nature. For SLNs, these peaks may be broader and less intense, confirming the reduced crystallinity observed in DSC. This change in the crystal lattice can create more imperfections, allowing for better accommodation of the drug molecules.

Conclusion

This compound demonstrates significant promise as a key component in the formulation of advanced drug delivery systems due to its inherent self-assembling properties. Its ability to form a stable, solid lipid matrix makes it an ideal candidate for the development of Solid Lipid Nanoparticles for the controlled release of therapeutic agents. The methodologies and quantitative data presented in this guide offer a foundational understanding for researchers and drug development professionals to harness the potential of this compound in creating novel and effective drug delivery platforms. Further research focusing specifically on this compound will undoubtedly unveil more of its capabilities and refine its application in material science and pharmaceutical technology.

References

An In-depth Technical Guide to the Crystallization and Polymorphism of Stearyl Behenate

For Researchers, Scientists, and Drug Development Professionals

Introduction to Stearyl Behenate

This compound is a long-chain wax ester, formed from the esterification of stearyl alcohol (a C18 alcohol) and behenic acid (a C22 fatty acid).[1][2] Its chemical formula is C40H80O2, with a molecular weight of approximately 593.06 g/mol .[3][4][5] In scientific research, particularly in materials science and pharmaceuticals, this compound is frequently used as a model compound to study the behavior of lipophilic esters. Its stability and lubricating properties make it a valuable ingredient in various applications.

The long, saturated hydrocarbon chains of this compound give it a waxy, crystalline nature at room temperature. This crystalline structure is central to its functionality in various formulations, influencing properties such as texture, stability, and release kinetics of active pharmaceutical ingredients (APIs). A critical aspect of its solid-state behavior is its ability to exist in different crystalline forms, a phenomenon known as polymorphism.

Fundamentals of Crystallization and Polymorphism

Crystallization is the process by which a solid forms, where the atoms or molecules are highly organized into a structure known as a crystal. For a substance like this compound, this process is fundamental to its physical properties.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. These different forms, called polymorphs, have the same chemical composition but different internal crystal lattices. This variation in crystal packing can lead to significant differences in physicochemical properties, including:

-

Melting Point: Different polymorphs will have different melting points and enthalpies of fusion.

-

Solubility: The stability of a polymorph affects its solubility, which is a critical parameter in drug delivery.

-

Bioavailability: For pharmaceutical applications, differences in solubility can impact the dissolution rate and, consequently, the bioavailability of an active pharmaceutical ingredient.

-

Mechanical Properties: Hardness, tabletability, and flow properties can all be affected by polymorphism.

-

Stability: One polymorph is generally more thermodynamically stable than the others under a given set of conditions. Metastable forms may transform into a more stable form over time, which can affect the shelf-life and performance of a product.

Long-chain molecules like this compound are known to exhibit complex polymorphic behavior, often forming layered structures. The common polymorphic forms in lipids are typically designated as α, β', and β, in order of increasing stability and melting point.

Physicochemical and Thermal Properties of this compound

While detailed polymorphic data for this compound is not extensively published, some of its key thermal properties have been characterized.

| Property | Value | Method of Determination |

| Molecular Formula | C40H80O2 | - |

| Molecular Weight | 593.06 g/mol | - |

| Physical State | Solid at room temperature | Visual Inspection |

| Boiling Point (Predicted) | ~589.1°C at 760 mmHg | Prediction |

| Refractive Index (Predicted) | n20D 1.46 | Prediction |

Note: Some physical properties are predicted values and should be confirmed experimentally.

Experimental Protocols for Studying Crystallization and Polymorphism

A multi-technique approach is essential for the comprehensive characterization of the polymorphism of this compound. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for investigating the thermal transitions of a material, such as melting and crystallization events, as well as solid-solid phase transitions between polymorphs.

Objective: To determine the melting points, enthalpies of fusion, crystallization temperatures, and to detect polymorphic transitions of this compound.

Instrumentation: A heat-flux or power-compensation Differential Scanning Calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan to ensure good thermal contact. An empty, hermetically sealed aluminum pan is used as a reference.

-

Thermal Program:

-

First Heating Scan: Equilibrate the sample at 25°C. Heat the sample from 25°C to 90°C at a controlled rate, typically 10°C/min. This scan erases the sample's prior thermal history.

-

Controlled Cooling Scan: Cool the sample from 90°C back to a sub-ambient temperature (e.g., 0°C or -20°C) at a controlled rate (e.g., 5°C/min, 10°C/min, or 20°C/min) to observe the crystallization behavior. Different cooling rates can induce the formation of different polymorphs.

-

Second Heating Scan: Heat the sample from the low temperature back to 90°C at a controlled rate (e.g., 10°C/min). This scan reveals the melting behavior of the polymorphs formed during the preceding cooling step. Any solid-solid transitions from metastable to stable forms may also be observed.

-

-

Data Analysis:

-

The peak of the endotherm on the second heating scan is taken as the melting point (Tm).

-

The area under the melting endotherm corresponds to the enthalpy of fusion (ΔHf).

-

The peak of the exotherm on the cooling scan represents the crystallization temperature (Tc).

-

The presence of multiple melting peaks or exothermic transitions on heating can indicate polymorphism.

-

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for identifying the crystalline structure of a material. Each polymorphic form will produce a unique diffraction pattern, which serves as a "fingerprint" for that specific crystal structure.

Objective: To identify the different polymorphic forms of this compound and to determine their crystal lattice parameters.

Instrumentation: A powder X-ray diffractometer with a copper (Cu) Kα radiation source is commonly used.

Methodology:

-

Sample Preparation: Prepare samples of this compound that have been subjected to different thermal treatments (e.g., fast cooling, slow cooling, annealing at specific temperatures) to induce the formation of different polymorphs. The sample is typically ground to a fine powder and mounted on a sample holder.

-

Data Acquisition:

-

Scan the sample over a range of 2θ angles, typically from 2° to 40°.

-

The short-spacing (wide-angle) region (typically 15-25° 2θ) provides information about the packing of the hydrocarbon chains.

-

The long-spacing (small-angle) region (typically <10° 2θ) gives information about the lamellar stacking of the molecules.

-

-

Data Analysis:

-

The resulting diffraction pattern (intensity vs. 2θ) is analyzed.

-

The positions of the diffraction peaks (in degrees 2θ) are used to calculate the d-spacings (interplanar distances) using Bragg's Law (nλ = 2d sinθ).

-

The unique set of d-spacings for each polymorph is used for identification.

-

Polarized Light Microscopy (PLM)

PLM is used to visualize the morphology and microstructure of the crystalline material. Different polymorphs often exhibit distinct crystal habits (shapes) and birefringence.

Objective: To observe the crystal morphology of this compound polymorphs and to monitor crystallization in real-time.

Instrumentation: A polarized light microscope equipped with a hot stage and a camera.

Methodology:

-

Sample Preparation: A small amount of this compound is placed on a microscope slide and covered with a coverslip.

-

Thermal Treatment: The slide is placed on the hot stage. The sample is heated until it melts completely, and then cooled at a controlled rate.

-

Observation: The crystallization process is observed and recorded as the sample cools. The morphology of the resulting crystals (e.g., spherulites, needles, plates) is noted.

-

Isothermal Crystallization: Alternatively, the molten sample can be rapidly cooled to a specific isothermal temperature, and the crystal growth can be monitored over time.

Factors Influencing the Crystallization and Polymorphism of this compound

The polymorphic outcome of this compound crystallization is highly sensitive to various factors:

-

Temperature: The crystallization temperature and any subsequent annealing temperatures play a crucial role in determining which polymorph is formed and its stability.

-

Cooling Rate: Rapid cooling often leads to the formation of metastable polymorphs (like the α-form), while slow cooling favors the formation of more stable forms (like the β' or β-forms).

-

Solvent: If crystallized from a solvent, the polarity and nature of the solvent can influence the resulting polymorph.

-

Impurities: The presence of even small amounts of impurities can affect the nucleation and growth of specific polymorphs, sometimes stabilizing a metastable form.

-

Mechanical Stress: Grinding or applying pressure can sometimes induce polymorphic transformations.

Conclusion

This compound, as a long-chain wax ester, is expected to exhibit complex polymorphic behavior that significantly impacts its application in various fields, including pharmaceuticals. A thorough understanding and control of its crystallization are crucial for ensuring product performance and stability. While specific polymorphic data for this compound is not as extensively documented as for other lipids like glyceryl behenate, the analytical techniques and principles outlined in this guide provide a robust framework for its characterization. The combined use of DSC, PXRD, and PLM allows for a comprehensive investigation of its thermal properties, crystal structures, and morphology. Further research focusing specifically on the detailed polymorphic landscape of this compound would be highly beneficial for its application in advanced drug delivery systems and other material science domains.

References

Methodological & Application

Application Notes and Protocols for Stearyl Behenate in Solid Lipid Nanoparticle (SLN) Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have garnered significant attention in the field of drug delivery due to their biocompatibility, biodegradability, and ability to encapsulate a wide range of therapeutic agents. Composed of a solid lipid core stabilized by surfactants, SLNs offer advantages such as enhanced drug stability, controlled release, and improved bioavailability. Stearyl behenate, a wax ester formed from stearyl alcohol and behenic acid, is a promising lipid for SLN formulations owing to its solid state at physiological temperatures and high lipophilicity.

This document provides detailed application notes and experimental protocols for the formulation and characterization of SLNs using this compound as the lipid matrix.

Physicochemical Properties of this compound

This compound is a saturated wax ester, which contributes to its high hydrophobicity and chemical stability. Its well-defined melting point is a crucial characteristic for the preparation of SLNs and can be leveraged for temperature-triggered drug release. The long hydrocarbon chains of this compound influence the physicochemical properties of the resulting SLNs. It is important to note that while this compound is a suitable lipid for SLN formulation, much of the detailed research in this area has been conducted with the structurally similar glyceryl behenate (Compritol® 888 ATO). Due to a lack of extensive published data specifically for this compound SLNs, the quantitative data presented in this document is often representative of SLNs formulated with similar long-chain lipids.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Octadecyl docosanoate | [1] |

| Synonyms | Behenic acid stearyl ester | [1] |

| CAS Number | 24271-12-3 | |

| Molecular Formula | C40H80O2 | [1] |

| Molecular Weight | 593.06 g/mol | [1] |

| Melting Point | ~67.0 °C | [2] |

| Physical State | Solid, white to pale yellow powder | |

| Solubility | Insoluble in water |

Experimental Protocols

I. Preparation of this compound SLNs

Several methods can be employed for the preparation of this compound SLNs. The choice of method often depends on the properties of the drug to be encapsulated and the desired characteristics of the nanoparticles.

This is a widely used and scalable method that avoids the use of organic solvents.

Materials:

-

This compound

-

Lipophilic drug

-

Surfactant (e.g., Poloxamer 188, Tween® 80, Lecithin)

-

Purified water

Equipment:

-

High-pressure homogenizer

-

High-shear stirrer (e.g., Ultra-Turrax)

-

Water bath

Protocol:

-

Preparation of the Lipid Phase: Melt the this compound at a temperature 5-10°C above its melting point. Dissolve the lipophilic drug in the molten lipid.

-

Preparation of the Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

-